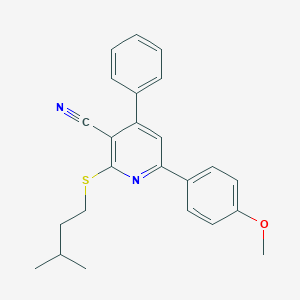![molecular formula C23H21ClN4O2 B460461 6-amino-4-(2-{[(4-chlorophenyl)methyl]oxy}phenyl)-3-(1-methylethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 445385-98-8](/img/structure/B460461.png)
6-amino-4-(2-{[(4-chlorophenyl)methyl]oxy}phenyl)-3-(1-methylethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-4-(2-{[(4-chlorophenyl)methyl]oxy}phenyl)-3-(1-methylethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-(2-{[(4-chlorophenyl)methyl]oxy}phenyl)-3-(1-methylethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-amino-4-(2-{[(4-chlorophenyl)methyl]oxy}phenyl)-3-(1-methylethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, such as nitro groups to amines.
Substitution: Common in modifying the aromatic rings or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
6-amino-4-(2-{[(4-chlorophenyl)methyl]oxy}phenyl)-3-(1-methylethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-amino-4-(2-{[(4-chlorophenyl)methyl]oxy}phenyl)-3-(1-methylethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-(2-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(2,6-dichlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-1-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
What sets 6-amino-4-(2-{[(4-chlorophenyl)methyl]oxy}phenyl)-3-(1-methylethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct interactions with molecular targets, potentially leading to unique biological activities and applications .
Properties
CAS No. |
445385-98-8 |
|---|---|
Molecular Formula |
C23H21ClN4O2 |
Molecular Weight |
420.9g/mol |
IUPAC Name |
6-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C23H21ClN4O2/c1-13(2)21-20-19(17(11-25)22(26)30-23(20)28-27-21)16-5-3-4-6-18(16)29-12-14-7-9-15(24)10-8-14/h3-10,13,19H,12,26H2,1-2H3,(H,27,28) |
InChI Key |
XZIXFZAHGAQNGL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-amino-5-cyano-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(3-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B460379.png)
![6-Methyl-2-(pentylsulfanyl)-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B460380.png)
![2-[(2-phenoxyethyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B460382.png)
![2-[(2-oxopropyl)sulfanyl]-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B460385.png)

![benzyl {[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate](/img/structure/B460388.png)
![2-(methylsulfanyl)-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B460390.png)
![2-(butylsulfanyl)-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B460391.png)
![2-[(4-tert-butylbenzyl)sulfanyl]-4-(3-pyridinyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B460392.png)
![3-amino-4-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B460393.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B460394.png)
![(3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B460395.png)
![(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B460396.png)
![2-(4-FLUOROBENZOYL)-4-(4-METHOXYPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE](/img/structure/B460397.png)
